Enzymatic Potency: IDO-IN-8 Provides a Distinct Benchmark as a Lower-Potency IDO1 Inhibitor
IDO-IN-8 is a distinct, lower-potency IDO1 inhibitor (IC50 1-10 μM) [1] essential for calibrating assays. Its potency is similar to the analog IDO-IN-5 but is significantly less potent than IDO-IN-6 (IC50 <1 μM) , the clinical candidate Epacadostat (IC50 ~72 nM) [2], and Navoximod (EC50 75 nM) [3]. This wide potency gap makes IDO-IN-8 an ideal negative control or a tool for studying weak IDO1 inhibition.
| Evidence Dimension | In vitro enzymatic potency (IC50) |
|---|---|
| Target Compound Data | 1-10 μM |
| Comparator Or Baseline | IDO-IN-6 (<1 μM), IDO-IN-5 (1-10 μM), Epacadostat (~72 nM), Navoximod (EC50 75 nM) |
| Quantified Difference | Target is ~10-100x less potent than IDO-IN-6, ~72-1000x less potent than Epacadostat, and ~75-1000x less potent than Navoximod. |
| Conditions | Recombinant human IDO1 enzymatic assay (as reported by suppliers). |
Why This Matters
This data allows researchers to select IDO-IN-8 specifically when a low-potency IDO1 inhibitor is required for a robust experimental design.
- [1] MedChemExpress (MCE). (n.d.). IDO-IN-8 (NLG-1487) Data Sheet. View Source
- [2] MedChemExpress (MCE). (n.d.). Epacadostat (INCB 024360) Data Sheet. View Source
- [3] TargetMol. (n.d.). Navoximod (NLG-919, GDC-0919) Data Sheet. View Source
